molecular formula C22H17F6NS B12803081 Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- CAS No. 136490-14-7

Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)-

Cat. No.: B12803081
CAS No.: 136490-14-7
M. Wt: 441.4 g/mol
InChI Key: DJBPUZBBAJUQDK-UHFFFAOYSA-N
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Description

Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is a complex organic compound characterized by the presence of trifluoromethyl groups and a propylthio substituent on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of pyridinium salts as intermediates . These salts are structurally diverse and can be synthesized through various routes, including the reaction of pyridine with appropriate alkylating agents.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.

    Substitution: Nucleophilic substitution reactions can replace the propylthio group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, trifluoromethyl alcohols, and various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-(propylthio)-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is unique due to the combination of trifluoromethyl and propylthio groups on a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

136490-14-7

Molecular Formula

C22H17F6NS

Molecular Weight

441.4 g/mol

IUPAC Name

4-propylsulfanyl-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C22H17F6NS/c1-2-10-30-18-12-19(14-6-8-16(9-7-14)21(23,24)25)29-20(13-18)15-4-3-5-17(11-15)22(26,27)28/h3-9,11-13H,2,10H2,1H3

InChI Key

DJBPUZBBAJUQDK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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